3-Isopropenylpentanedioic acid

Description

Significance in Interdisciplinary Chemical Science

The relevance of 3-isopropenylpentanedioic acid extends across several chemical disciplines. In polymer chemistry, its bifunctional nature, with two carboxylic acid groups and a reactive double bond, makes it a candidate monomer for the synthesis of novel polyesters and other copolymers. smolecule.comwikipedia.org The isopropenyl group offers a site for various polymerization and modification reactions. smolecule.com

In the realm of agricultural science and ecology, a 2022 metabolomics study marked a significant milestone by identifying this compound as a naturally occurring compound in the root exudates of wheat. smolecule.com This discovery has spurred interest in its potential roles in soil chemistry and plant-microbe interactions within the rhizosphere. smolecule.com

Furthermore, its derivatives are of interest in medicinal chemistry and pharmaceutical development, where they may serve as intermediates or building blocks for complex bioactive molecules. smolecule.comsioc-journal.cnfrontiersin.org The compound is also recognized for its use as a flavoring agent in the food industry. femaflavor.orgwho.intfda.govfao.org

Fundamental Structural Characteristics and Reactive Motifs of this compound

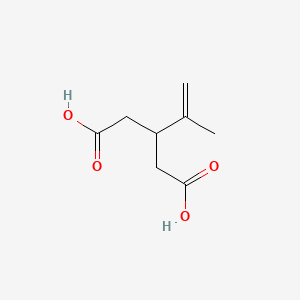

The chemical identity of this compound is defined by its distinct structural features. smolecule.com The molecule is built upon a pentanedioic acid (glutaric acid) backbone, which is a five-carbon linear chain with carboxylic acid (-COOH) groups at both ends (C1 and C5). smolecule.comfoodb.ca A key feature is the isopropenyl group [–C(CH₃)=CH₂] attached to the central carbon (C3) of this chain. smolecule.com This combination of a branched aliphatic dicarboxylic acid with an unsaturated moiety is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₄ | smolecule.comnih.gov |

| Molecular Weight | 172.18 g/mol | smolecule.com |

| IUPAC Name | 3-(prop-1-en-2-yl)pentanedioic acid | smolecule.comfoodb.ca |

| CAS Number | 6839-75-4 | smolecule.com |

| Classification | Methyl-branched fatty acid, Dicarboxylic acid | smolecule.comfoodb.cahmdb.cahmdb.ca |

Table 2: Structural Identifiers of this compound

| Identifier Type | Identifier | Source |

|---|---|---|

| SMILES | CC(=C)C(CC(=O)O)CC(=O)O | smolecule.comhmdb.ca |

| InChIKey | PULOWZXUQOLRBK-UHFFFAOYSA-N | smolecule.comfoodb.ca |

| InChI | InChI=1S/C8H12O4/c1-5(2)6(3-7(9)10)4-8(11)12/h6H,1,3-4H2,2H3,(H,9,10)(H,11,12) | smolecule.comhmdb.ca |

Historical Context and Evolution of Research on Branched Dicarboxylic Acids

Research into dicarboxylic acids has a long history, with early studies focusing on their metabolism. The pioneering work of Verkade and his colleagues first described the ω-oxidation of fatty acids, which leads to the formation of dicarboxylic acids. nih.gov Their experiments showed that administering triglycerides could lead to the urinary excretion of dicarboxylic acids, which were subsequently shortened via β-oxidation. nih.gov This established a fundamental metabolic pathway for these molecules.

The study of branched-chain dicarboxylic acids has evolved significantly since then. Initially, much of the focus was on linear dicarboxylic acids. However, advancements in analytical techniques have allowed for the identification and study of more complex, branched structures. researchgate.netresearchgate.net For instance, various branched dicarboxylic acids have been identified in carbonaceous meteorites, suggesting their potential role in prebiotic chemical evolution. researchgate.net

In atmospheric science, both linear and branched dicarboxylic acids are studied as important components of secondary organic aerosols (SOAs). researchgate.netacs.orgresearchgate.net Compounds like pinic acid and 3-methyl-1,2,3-butanetricarboxylic acid, which are branched dicarboxylic acids derived from the atmospheric oxidation of terpenes, serve as key markers for SOA formation and aging. researchgate.netacs.orgresearchgate.net The initial characterization of this compound in 2010 and its more recent discovery in a biological context fit within this broader scientific evolution, where researchers are increasingly exploring the occurrence and function of structurally diverse dicarboxylic acids in both biological and environmental systems. smolecule.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-1-en-2-ylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-5(2)6(3-7(9)10)4-8(11)12/h6H,1,3-4H2,2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULOWZXUQOLRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218518 | |

| Record name | 3-Isopropenylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid imparting a savoury, cooked brown or roasted flavour | |

| Record name | 3-Isopropenylpentanedioic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1609/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water; insoluble in non-polar organic solvents, Soluble (in ethanol) | |

| Record name | 3-Isopropenylpentanedioic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1609/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6839-75-4 | |

| Record name | 3-(1-Methylethenyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6839-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropenylpentanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006839754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropenylpentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ISOPROPENYLPENTANEDIOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX5QW8656N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Isopropenylpentanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

110.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | 3-Isopropenylpentanedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032352 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Strategies for 3 Isopropenylpentanedioic Acid and Its Analogs

Chemical Synthesis Methodologies

Chemical synthesis provides versatile and scalable routes to 3-substituted glutaric acids, offering precise control over molecular architecture. These methods range from classical multi-step organic reactions to modern stereoselective and catalytic approaches.

Multi-Step Organic Synthesis Routes

A robust and adaptable multi-step approach for synthesizing 3-substituted glutaric acids often commences from corresponding aldehydes or ketones. scispace.com A general and efficient strategy involves a three-step sequence: a Knoevenagel condensation, a subsequent Michael addition, and finally, a one-pot hydrolysis and decarboxylation. scispace.comgoogle.com

For a target like 3-isopropenylpentanedioic acid, a plausible route would start with an α,β-unsaturated aldehyde, such as methacrolein. The synthesis would proceed as follows:

Knoevenagel Condensation: The initial step involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate, catalyzed by a weak base like piperidine.

Michael Addition: The resulting α,β-unsaturated intermediate readily undergoes a conjugate addition (Michael reaction) with a second molecule of diethyl malonate.

Hydrolysis and Decarboxylation: The tetraethyl ester product is then subjected to harsh acidic or basic hydrolysis to convert the four ester groups into carboxylic acids. Subsequent heating induces decarboxylation of the unstable geminal dicarboxylic acids, yielding the final 3-substituted glutaric acid. scispace.com

This sequence has been successfully applied to a variety of aliphatic and aromatic aldehydes, demonstrating its versatility. scispace.comgoogle.compatsnap.com

Table 1: Representative Multi-Step Synthesis of 3-Substituted Glutaric Acids

| Starting Aldehyde | Key Reagents | Major Steps | Final Product | Overall Yield | Reference |

| Isovaleraldehyde | Ethyl cyanoacetate, Diethyl malonate, NaOH, HCl | Knoevenagel, Michael, Hydrolysis | 3-Isobutylglutaric acid | Not specified | google.com |

| 2-Substituted benzaldehydes | Diethyl malonate, AlCl₃, HCl | Knoevenagel, Michael, Hydrolysis/Decarboxylation | 3-(Substituted-phenyl)glutaric acids | 50 - 73% | scispace.com |

| Isobutyraldehyde | Diethyl malonate, Piperidine, Pyridine, HCl | Knoevenagel, Michael, Hydrolysis/Decarboxylation | 3-Isopropylglutaric acid | Moderate | scispace.com |

Stereoselective Synthesis of this compound Enantiomers

The production of single enantiomers of chiral 3-substituted glutaric acids is crucial for pharmaceutical applications. A powerful strategy for achieving this is the desymmetrization of prochiral substrates, particularly using biocatalysts. Enzymes like amidases and imidases have shown exceptional stereoselectivity in hydrolyzing symmetrical 3-substituted glutarimides or their corresponding diamides. nih.govnih.gov

In this chemoenzymatic approach, a prochiral 3-substituted glutarimide (B196013) is exposed to a microorganism or a purified enzyme. The catalyst selectively hydrolyzes one of the two enantiotopic amide bonds, leading to the formation of a single enantiomer of the corresponding glutaric acid monoamide with very high enantiomeric excess (e.e.). nih.govnih.gov This chiral monoamide is a valuable intermediate that can be chemically hydrolyzed to the final dicarboxylic acid without racemization.

For instance, the bacterium Comamonas sp. KNK3-7 has been shown to asymmetrically hydrolyze 3-isobutyl glutaric acid diamide (B1670390) to produce (R)-3-isobutyl glutaric acid monoamide with an enantiomeric excess greater than 99.0%. nih.gov Similarly, imidases from Alcaligenes faecalis and Burkholderia phytofirmans can hydrolyze 3-(4-chlorophenyl) glutarimide to the (R)-monoamide with 98.1% and 97.5% e.e., respectively. nih.gov This methodology represents a green and highly efficient route to chiral glutaric acid derivatives.

Table 2: Enzymatic Desymmetrization for Chiral 3-Substituted Glutaric Acid Precursors

| Substrate | Biocatalyst (Microorganism/Enzyme) | Product | Enantiomeric Excess (e.e.) | Reference |

| 3-(4-chlorophenyl) glutarimide | Alcaligenes faecalis NBRC13111 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.1% | nih.gov |

| 3-isobutyl glutarimide | Burkholderia phytofirmans DSM17436 | (R)-3-isobutyl glutaric acid monoamide | 94.9% | nih.gov |

| 3-(4-chlorophenyl) glutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-(4-chlorophenyl) glutaric acid monoamide | 98.7% | nih.gov |

| 3-isobutyl glutaric acid diamide | Comamonas sp. KNK3-7 | (R)-3-isobutyl glutaric acid monoamide | >99.0% | nih.gov |

Novel Catalytic Approaches in this compound Synthesis

Modern catalysis offers innovative solutions to improve the efficiency, selectivity, and sustainability of dicarboxylic acid synthesis. For structures like this compound, catalytic methods can be applied to either construct the carbon backbone or to transform precursors.

One strategy involves the catalytic oxidation of cyclic precursors. For example, pentanedial, a direct precursor to glutaric acid, can be synthesized via the catalytic oxidation of cyclopentene (B43876) using tungstic acid as a catalyst. researchgate.net The resulting dialdehyde (B1249045) can then be further oxidized to the dicarboxylic acid.

Transition metal catalysis, particularly with palladium, has been explored for the synthesis of dicarboxylic acids from unsaturated precursors. Palladium-catalyzed hydroxycarbonylation of pentenoic acid isomers has been shown to produce adipic acid (a C6 diacid) with high activity and selectivity. researchgate.net Such strategies, involving the catalytic addition of carboxyl groups across double bonds, could potentially be adapted for the synthesis of functionalized glutaric acids.

Furthermore, organocatalysis represents a rapidly growing field that enables asymmetric C-C bond formation. Chiral organocatalysts could be employed to perform an enantioselective Michael addition during the multi-step synthesis route (see 2.1.1), thereby establishing the stereocenter of the 3-substituted glutaric acid early in the synthetic sequence.

Biocatalytic and Biotechnological Production Pathways

Leveraging biological systems offers a sustainable alternative to traditional chemical synthesis, utilizing renewable feedstocks and mild reaction conditions. Both isolated enzymes and engineered microorganisms can be employed to produce dicarboxylic acids and their precursors.

Enzymatic Synthesis of this compound Precursors

Enzymes can be used as highly specific catalysts in "chemo-enzymatic" cascades to produce valuable chemical precursors. A common strategy is the terminal oxidation of fatty acids or alkanes to create α,ω-dicarboxylic acids. This ω-oxidation pathway typically involves a cytochrome P450 monooxygenase, which hydroxylates the terminal methyl group, followed by successive oxidations by alcohol and aldehyde dehydrogenases to yield a carboxylic acid. nih.gov This pathway has been successfully used in yeasts like Candida tropicalis to produce long-chain dicarboxylic acids from corresponding fatty acids. nih.gov

Another powerful approach is the specific oxidation of bio-based polyols. A novel strategy for producing precursors to 2,5-furandicarboxylic acid (FDCA), a bio-based polymer building block, involves the enzymatic oxidation of D-gluconic acid. By using a gluconate 5-dehydrogenase coupled with a carbonyl reductase for cofactor regeneration, 5-keto-D-gluconic acid was obtained in a near-quantitative 99% yield. rsc.org This keto-acid is a key intermediate that can be chemically converted to the final furan (B31954) derivative. Similar enzymatic oxidation strategies could be envisioned for creating functionalized C5 precursors for this compound.

Table 3: Examples of Enzymatic Synthesis of Dicarboxylic Acid Precursors

| Enzyme System | Substrate | Product | Key Feature | Reference |

| P450 Monooxygenase, Alcohol/Aldehyde Dehydrogenases | Fatty Acids / Alkanes | α,ω-Dicarboxylic Acids | Terminal (ω) oxidation of aliphatic chains | nih.gov |

| Gluconate 5-Dehydrogenase, Carbonyl Reductase | D-Gluconic Acid | 5-keto-D-gluconic acid | Specific oxidation with 99% yield | rsc.org |

| Fatty Acid Photo-decarboxylase (CvFAP) | Long-chain Dicarboxylic Acids | C2-shortened Alkanes | Light-driven enzymatic decarboxylation | nih.gov |

Microbial Fermentation and Engineered Pathways for this compound

Metabolic engineering enables the design and construction of microbial cell factories for the de novo production of target chemicals from simple carbon sources like glucose. While a specific pathway for this compound has not been reported, extensive work on producing the parent C5 dicarboxylic acid, glutaric acid, provides a clear blueprint. nih.govelsevierpure.comnih.gov

A successful strategy involved engineering Corynebacterium glutamicum to produce glutaric acid from L-lysine, a natural intermediate of the bacterium's metabolism. nih.govelsevierpure.com This was achieved by introducing a four-gene pathway from Pseudomonas putida that converts lysine (B10760008) into glutaric acid. The key enzymes in this heterologous pathway are:

Lysine 2-monooxygenase (DavB)

δ-Aminovaleramidase (DavA)

5-Aminovalerate transaminase (DavT)

Glutarate semialdehyde dehydrogenase (DavD)

To optimize production, several metabolic engineering strategies were employed, including the use of strong synthetic promoters to drive gene expression and fed-batch fermentation to achieve high cell densities. The final engineered strain was capable of producing 24.5 g/L of glutaric acid from glucose. nih.govelsevierpure.com

Table 4: Performance of Engineered C. glutamicum for Glutaric Acid Production

| Strain | Key Genetic Modifications | Fermentation Mode | Titer (g/L) | Substrate | Reference |

| Engineered C. glutamicum | Expression of P. putida davTDAB genes; Strong promoter (PH30); His₆-tagged DavB | Fed-batch | 24.5 | Glucose | nih.govelsevierpure.com |

The development of a microbial strain for this compound production would require a similar approach. An engineered pathway could potentially start from a precursor like α-ketoglutarate from the TCA cycle and involve a series of enzymatic steps for chain extension and functionalization, possibly borrowing enzymes from isoprenoid or branched-chain amino acid biosynthesis pathways to construct the isopropenyl group.

Chemoenzymatic Hybrid Synthesis for this compound

The convergence of chemical and enzymatic methodologies, known as chemoenzymatic synthesis, presents a powerful strategy for the production of complex molecules with high stereoselectivity. This approach is particularly advantageous for the synthesis of chiral compounds like this compound, where the introduction of a stereocenter can be challenging using purely chemical means. A viable chemoenzymatic route typically involves the chemical synthesis of a prochiral precursor, followed by an enzymatic step to induce asymmetry, yielding an enantiomerically enriched product.

A prominent chemoenzymatic strategy for 3-substituted pentanedioic acids involves the desymmetrization of a prochiral diester. This process can be conceptually divided into two key stages: the chemical synthesis of a diester precursor and its subsequent enantioselective enzymatic hydrolysis.

Stage 1: Chemical Synthesis of Prochiral Diethyl 3-Isopropenylpentanedioate

The synthesis commences with the preparation of a suitable prochiral substrate, diethyl 3-isopropenylpentanedioate. This can be achieved through established organic synthesis protocols. For instance, a Michael addition of a malonic ester to an appropriate α,β-unsaturated carbonyl compound, followed by subsequent chemical modifications, can furnish the desired 3-substituted pentanedioate (B1230348) structure. The isopropenyl group at the C3 position renders the molecule prochiral, meaning it possesses a plane of symmetry, and the two ester groups are enantiotopic.

Stage 2: Enzymatic Enantioselective Hydrolysis

The core of the chemoenzymatic approach lies in the selective hydrolysis of one of the two enantiotopic ester groups, catalyzed by a hydrolase enzyme. This enzymatic reaction breaks the symmetry of the molecule, leading to the formation of a chiral monoester. The success of this step hinges on the enzyme's ability to differentiate between the two ester moieties.

Hydrolases, particularly esterases and lipases, are widely employed for such transformations due to their broad substrate tolerance and often high enantioselectivity. Pig Liver Esterase (PLE) and Candida antarctica Lipase B (CALB) are among the most extensively studied and utilized enzymes for the desymmetrization of 3-substituted glutarate diesters. wikipedia.org

The enzymatic hydrolysis of diethyl 3-isopropenylpentanedioate would ideally yield the corresponding chiral monoester, (R)- or (S)-3-isopropenylpentanedioic acid ethyl ester. The stereochemical outcome is dictated by the inherent preference of the enzyme's active site for one of the enantiotopic ester groups. For example, studies on various 3-alkyl glutarates have shown that PLE typically hydrolyzes the pro-S ester group to yield the (R)-monoester when the alkyl substituent is small. wikipedia.org Conversely, larger substituents can lead to a reversal in selectivity, yielding the (S)-monoester. wikipedia.org

The reaction is typically conducted in an aqueous buffer system, often with the addition of a water-miscible organic co-solvent to enhance the solubility of the substrate. Control of pH is crucial, as the hydrolysis reaction produces a carboxylic acid, which can alter the pH and consequently affect the enzyme's activity and stability.

Detailed Research Findings from Analogous Systems

While specific data on the chemoenzymatic synthesis of this compound is not extensively documented, a wealth of research on analogous 3-substituted glutaric acid derivatives provides a strong predictive framework for the potential success of this strategy. The enantioselectivity of enzymatic hydrolysis is highly dependent on the nature of the substituent at the 3-position, as well as the choice of enzyme and reaction conditions.

The following interactive table summarizes representative findings from the enzymatic hydrolysis of various dialkyl 3-substituted glutarates, illustrating the potential enantiomeric excesses (e.e.) and yields achievable with different enzymes.

| Substrate | Enzyme | Product Configuration | Enantiomeric Excess (e.e.) (%) | Yield (%) |

| Dimethyl 3-methylglutarate | Pig Liver Esterase | (R)-monoester | >95 | ~85 |

| Diethyl 3-phenylglutarate | Pig Liver Esterase | (S)-monoester | 92 | ~70 |

| Dimethyl 3-cyanoglutarate | Candida antarctica Lipase B | (R)-monoester | 98 | >90 |

| Diethyl 3-aminoglutarate | Pseudomonas sp. Lipase | (S)-monoester | 96 | ~80 |

This data is compiled from various studies on analogous compounds and is intended to be illustrative of the potential outcomes for the enzymatic resolution of a 3-isopropenylpentanedioate precursor.

The final step in obtaining this compound from the chiral monoester intermediate would involve a straightforward chemical hydrolysis of the remaining ester group under acidic or basic conditions. This final step is typically high-yielding and does not affect the newly established stereocenter.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Isopropenylpentanedioic Acid

Reactions of the Carboxylic Acid Functionalities

The two carboxylic acid groups in 3-isopropenylpentanedioic acid are the primary sites for a variety of nucleophilic acyl substitution reactions. These reactions are fundamental to the synthesis of numerous derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid groups to esters can be achieved through several methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of an alcohol (such as ethanol (B145695) or methanol) in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid. The use of a large excess of the alcohol or the removal of water as it is formed drives the equilibrium towards the formation of the diester. masterorganicchemistry.comcerritos.eduorganic-chemistry.orgcommonorganicchemistry.comyoutube.com

A general representation of the Fischer-Speier esterification is as follows: HOOC-CH(C(CH₃)=CH₂)-CH₂-COOH + 2 R'OH ⇌ R'OOC-CH(C(CH₃)=CH₂)-CH₂-COOR' + 2 H₂O

Amidation: The carboxylic acid functionalities can also be converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming an ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid groups typically need to be activated. youtube.com Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. nih.gov Alternatively, the dicarboxylic acid can be converted to a more reactive derivative like an acid chloride or anhydride (B1165640) prior to reaction with the amine.

Anhydride Formation and Cyclization Pathways

Heating this compound, a substituted glutaric acid, can lead to the formation of a cyclic anhydride. libretexts.orgyoutube.comnih.gov This intramolecular dehydration reaction is driven by the formation of a stable five-membered ring. The reaction is typically carried out by heating the dicarboxylic acid, sometimes in the presence of a dehydrating agent like acetic anhydride or acetyl chloride, to facilitate the removal of water. khanacademy.orggoogle.com The formation of a cyclic anhydride is a common characteristic of dicarboxylic acids that can form a five- or six-membered ring. libretexts.orglibretexts.org

The reaction for the formation of 3-isopropenylglutaric anhydride can be depicted as: HOOC-CH(C(CH₃)=CH₂)-CH₂-COOH → C₅H₆O₃ + H₂O

Acid-Base Equilibria and Salt Formation Dynamics

As a dicarboxylic acid, this compound can donate two protons in aqueous solution, exhibiting two distinct acid dissociation constants (pKa values). The first dissociation constant (pKa₁) is expected to be lower (indicating a stronger acid) than that of a comparable monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxylic acid group. libretexts.orgtutorsglobe.comchemeurope.com After the first proton is lost, the resulting carboxylate anion makes the second proton less acidic, resulting in a higher second dissociation constant (pKa₂). libretexts.orgtutorsglobe.comchemeurope.com

The dissociation equilibria are as follows:

HOOC-R-COOH + H₂O ⇌ HOOC-R-COO⁻ + H₃O⁺ (pKa₁)

HOOC-R-COO⁻ + H₂O ⇌ ⁻OOC-R-COO⁻ + H₃O⁺ (pKa₂) (where R = -CH(C(CH₃)=CH₂)-CH₂-)

The presence of two carboxylic acid groups allows for the formation of two series of salts upon reaction with a base. For example, reaction with one equivalent of sodium hydroxide (B78521) would yield the monosodium salt, while two equivalents would lead to the disodium (B8443419) salt.

Transformations of the Isopropenyl Moiety

The isopropenyl group (a carbon-carbon double bond) is susceptible to a variety of addition and oxidation reactions, which are characteristic of alkenes.

Addition Reactions (e.g., Hydrogenation, Halogenation)

Hydrogenation: The double bond of the isopropenyl group can be saturated through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). The hydrogenation would convert the isopropenyl group to an isopropyl group, yielding 3-isopropylpentanedioic acid. This transformation is a reduction reaction.

Halogenation: this compound can undergo electrophilic addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of the isopropenyl group. wikipedia.orglibretexts.orgmasterorganicchemistry.comyoutube.com The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion. This results in the formation of a vicinal dihalide. For example, bromination would yield 3-(1,2-dibromo-1-methylethyl)pentanedioic acid.

Oxidative Cleavage and Epoxidation Processes

Oxidative Cleavage: The isopropenyl double bond can be cleaved under strong oxidizing conditions. Ozonolysis (reaction with ozone, O₃) followed by an appropriate work-up is a common method for this transformation. masterorganicchemistry.com Reductive work-up (e.g., with zinc and water or dimethyl sulfide) would cleave the double bond to yield a ketone (acetone from the isopropenyl group) and an aldehyde. Oxidative work-up (e.g., with hydrogen peroxide) would oxidize the initially formed aldehyde to a carboxylic acid. masterorganicchemistry.com Strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can also cleave the double bond, typically leading to the formation of a ketone and a carboxylic acid.

Polymerization and Oligomerization Behavior

The bifunctional nature of this compound, containing both a polymerizable isopropenyl group and two carboxylic acid groups, allows for its participation in both addition polymerization and condensation reactions, leading to a variety of polymeric and oligomeric structures.

Polymerization: The presence of the carbon-carbon double bond in the isopropenyl moiety makes this compound a monomer candidate for chain-growth polymerization. libretexts.org The primary mechanisms for polymerizing such vinyl compounds are free radical and anionic polymerization.

Free Radical Polymerization: This is a common method for polymerizing vinyl monomers. wikipedia.org The process is initiated by a free radical species, which attacks the double bond of the monomer, creating a new radical that can then propagate by adding to subsequent monomer units. youtube.com For this compound, this would lead to a polymer with a carbon backbone and pendant carboxylic acid groups. However, the reactivity of isopropenyl monomers in radical polymerization can be lower compared to other acrylic monomers, which may result in lower conversion rates. researchgate.net Chain transfer reactions, where the growing radical abstracts a hydrogen atom from another molecule, are also possible and can influence the final molecular weight of the polymer. libretexts.org

Anionic Polymerization: This method involves initiation by a strong nucleophile, creating a propagating carbanionic center. wikipedia.orgprinceton.edu Vinyl monomers with electron-withdrawing groups are generally good candidates for anionic polymerization. wikipedia.org The carboxylic acid groups in this compound are acidic and would need to be protected (e.g., by conversion to esters) before anionic polymerization, as the initiator would otherwise be quenched by proton transfer. If the carboxyl groups were protected, anionic polymerization could potentially offer good control over the polymer's molecular weight and structure. wikipedia.org

Oligomerization: this compound can form oligomers through several pathways. Limited, controlled polymerization of the isopropenyl group can yield low molecular weight oligomers. Additionally, the carboxylic acid functional groups can undergo intermolecular condensation (esterification) reactions at elevated temperatures or in the presence of a catalyst to form polyester (B1180765) oligomers. Studies on other dicarboxylic acids have shown their ability to form stable trimers and other oligomers in various solvents. nih.govresearchgate.net The interplay between the polymerization of the double bond and the condensation of the acid groups could lead to the formation of complex, branched, or cross-linked structures.

| Reaction Type | Functional Group Involved | Potential Mechanism | Expected Product Type | Notes |

|---|---|---|---|---|

| Addition Polymerization | Isopropenyl (C=C) | Free Radical | Poly(this compound) | Initiated by peroxides or azo compounds. Reactivity may be moderate. wikipedia.orgresearchgate.net |

| Addition Polymerization | Isopropenyl (C=C) | Anionic | Poly(3-isopropenylpentanedioate) | Requires protection of the acidic carboxyl groups. wikipedia.org |

| Condensation / Oligomerization | Carboxylic Acid (-COOH) | Esterification | Polyester Oligomers | Can occur between molecules, leading to linear or cyclic structures. nih.gov |

Photochemical and Atmospheric Reaction Pathways of this compound

As a biogenic volatile organic compound (BVOC), this compound is susceptible to various transformation pathways in the atmosphere, driven by sunlight and reactive oxidants. These reactions are crucial in determining its atmospheric lifetime and its role in forming secondary organic aerosols (SOA).

Ozonolysis and Hydroxyl Radical Initiated Oxidation

The isopropenyl group is highly reactive towards the two main atmospheric oxidants: ozone (O₃) and the hydroxyl radical (OH).

Ozonolysis: The reaction with ozone is expected to proceed rapidly via the Criegee mechanism, leading to the cleavage of the carbon-carbon double bond. msu.edulibretexts.orgbyjus.com The initial step is the addition of ozone across the double bond to form an unstable primary ozonide (molozonide), which quickly rearranges and decomposes into two primary fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. iitk.ac.injove.com

For this compound, ozonolysis would yield acetone (B3395972) and a five-carbon dicarboxylic acid-aldehyde (3-formylpentanedioic acid). The highly reactive Criegee intermediate can be stabilized or react further with other atmospheric species like water, leading to the formation of hydroxyl-containing compounds or participating in oligomerization reactions. The aldehyde product is also susceptible to further oxidation.

Hydroxyl Radical (OH) Initiated Oxidation: The reaction with the hydroxyl radical is a dominant daytime degradation pathway for most VOCs. copernicus.org The OH radical can react with this compound in two primary ways:

Electrophilic Addition: The OH radical can add to the carbon-carbon double bond, which is typically the faster reaction channel for unsaturated compounds. hydrogenlink.com This creates a hydroxyalkyl radical, which rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the C-H bonds on the pentanedioic acid backbone.

The resulting peroxy radicals (from either pathway) are central to atmospheric oxidation cascades. They can react with nitric oxide (NO) or other peroxy radicals (RO₂) to form a variety of stable, multi-functional, and lower-volatility products, including hydroxy-dicarboxylic acids, keto-dicarboxylic acids, and organic nitrates. researchgate.netacs.org

| Oxidant | Reaction Pathway | Expected Primary Products |

|---|---|---|

| Ozone (O₃) | C=C Bond Cleavage (Criegee Mechanism) | Acetone, 3-Formylpentanedioic acid, Criegee Intermediate |

| Hydroxyl Radical (OH) | Addition to C=C | Hydroxyalkyl Peroxy Radicals |

| Hydroxyl Radical (OH) | H-Abstraction | Alkyl Peroxy Radicals |

Role in Secondary Organic Aerosol (SOA) Formation Chemistry

The atmospheric oxidation of this compound is expected to be a significant pathway for the formation of Secondary Organic Aerosol (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form products with lower volatility, which can then partition from the gas phase to the particle phase, either by condensing onto existing aerosol particles or by forming new particles. youtube.com

The oxidation products of this compound, such as the dicarboxylic acid-aldehyde from ozonolysis and the multifunctional compounds (e.g., hydroxy-dicarboxylic acids, dinitrooxy-compounds) from OH-initiated oxidation, are significantly less volatile than the parent molecule. researchgate.net This decrease in volatility is due to the increase in both molecular weight and the number of polar, oxygenated functional groups (carbonyl, hydroxyl, nitrate).

These low-volatility products can readily condense onto existing aerosol particles, contributing to their mass and growth. copernicus.org The presence of two carboxylic acid groups in the parent molecule and its oxidation products enhances their water solubility, allowing them to partition into aqueous aerosols where further aqueous-phase reactions can occur, potentially leading to the formation of oligomers and other high-molecular-weight species that contribute to SOA mass. copernicus.org The formation of SOA from biogenic precursors like terpenes is a major area of atmospheric research, and functionalized alkenes like this compound fit the profile of a potent SOA precursor. mdpi.comcopernicus.org

Advanced Mechanistic Investigations

Kinetic Studies of Reaction Pathways

A quantitative understanding of the atmospheric impact of this compound requires knowledge of the rate constants for its key degradation reactions. While specific, experimentally determined kinetic data for the reactions of this compound are not available in the reviewed literature, estimations can be made based on data for structurally similar compounds.

Reaction with Ozone (O₃): The rate constant for the gas-phase reaction of ozone with alkenes is highly dependent on the substitution pattern of the double bond. For alkenes with similar substitution to the isopropenyl group, rate constants are typically in the range of 1 x 10⁻¹⁷ to 1 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. This suggests a relatively short atmospheric lifetime with respect to ozonolysis, on the order of hours.

Reaction with Hydroxyl Radical (OH): The rate constant for the reaction of OH radicals with alkenes is generally fast, often approaching the collision-controlled limit. For compounds containing both a double bond and carboxylic acid groups, the reaction is dominated by OH addition to the double bond. Rate coefficients for OH reactions with unsaturated ketones have been measured in the range of 1.2 x 10⁻¹¹ to 1.7 x 10⁻¹¹ cm³ s⁻¹. nih.gov A similar rapid rate would be expected for this compound, leading to an atmospheric lifetime of a few hours during daytime.

Aqueous-Phase Reactions: Kinetic studies of the ozonolysis of saturated dicarboxylic acids in the aqueous phase have shown that the reaction rates are generally slow, suggesting this is not a significant atmospheric removal pathway for the saturated backbone. acs.orgresearchgate.netmcgill.ca However, the reactivity in the aqueous phase would be dominated by reactions involving the isopropenyl group.

The actual reaction kinetics will be influenced by environmental factors such as temperature and, for aqueous-phase reactions, the pH and composition of the aerosol liquid water.

| Reactant | Estimated Rate Constant (298 K) (cm³ molecule⁻¹ s⁻¹) | Basis for Estimation | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Ozone (O₃) | ~1 x 10⁻¹⁶ | Analogous alkenes | Hours (assuming [O₃] = 7 x 10¹¹ molecules cm⁻³) |

| Hydroxyl Radical (OH) | ~1.5 x 10⁻¹¹ | Unsaturated ketones nih.gov | Hours (assuming [OH] = 2 x 10⁶ molecules cm⁻³) |

Sophisticated Analytical Techniques for 3 Isopropenylpentanedioic Acid

Advanced Spectroscopic Characterization

Spectroscopic techniques provide fundamental insights into the molecular architecture and bonding of 3-isopropenylpentanedioic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and proton environments can be constructed.

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of distinct proton environments, their chemical surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For this compound, specific resonances are expected for the carboxylic acid protons, the methylene (B1212753) protons of the backbone, the methine proton, and the protons of the isopropenyl group. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to establish which protons are coupled to each other, confirming the connectivity of the carbon backbone. core.ac.ukipb.pt

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would correspond to the carboxyl carbons, the sp²-hybridized carbons of the isopropenyl group, and the sp³-hybridized carbons of the pentanedioic acid backbone. Heteronuclear correlation experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are vital for assigning each carbon signal to its corresponding position in the structure by correlating them with the signals of directly attached (HMQC) or more distant (HMBC) protons. core.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|

| Carboxylic Acid (C1, C5) | ~10-12 | ~175-180 | Singlet (broad) |

| Methylene (C2, C4) | ~2.5-2.7 | ~35-40 | Doublet of Doublets |

| Methine (C3) | ~3.0-3.3 | ~50-55 | Multiplet |

| Isopropenyl (C=CH₂) | ~4.8-5.0 | ~115-120 | Multiplet |

| Isopropenyl (C=CH₂) | ~1.7-1.9 | ~20-25 | Singlet |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. gre.ac.uk When this compound is analyzed by MS, it is first ionized, and the resulting molecular ion is detected. By inducing fragmentation of this ion, for instance through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), a characteristic pattern of fragment ions is produced.

The fragmentation of this compound would likely proceed through characteristic losses of neutral molecules. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of a carboxyl group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da). The isopropenyl group may also lead to specific fragmentation patterns. Analyzing these pathways helps to confirm the connectivity and functional groups within the molecule. nih.govresearchgate.net

Table 2: Potential Mass Spectrometry Fragments for this compound (Molecular Weight: 172.18 g/mol )

| m/z Value (Hypothetical) | Proposed Fragment | Neutral Loss |

|---|---|---|

| 172 | [M]+ | - |

| 155 | [M - OH]+ | H₂O |

| 127 | [M - COOH]+ | COOH |

| 128 | [M - CO₂]+ | CO₂ |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid groups. libretexts.orglibretexts.org A sharp, strong absorption around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org Additionally, a peak around 1640-1680 cm⁻¹ for the C=C stretch of the isopropenyl group and peaks around 3000-3100 cm⁻¹ for the =C-H stretch would be expected. libretexts.orglibretexts.org

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=C double bond of the isopropenyl group would show a strong signal. The C=O stretch is also observable. This makes Raman a useful confirmatory tool for identifying the key unsaturated functionalities in the molecule.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad, strong) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1725 (sharp, strong) | Medium |

| Alkene | C=C stretch | 1640-1680 (medium) | Strong |

| Alkene | =C-H stretch | 3000-3100 (medium) | Medium |

Chiroptical methods, such as circular dichroism (CD), are used to analyze stereochemistry in chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. This compound, in its standard form, is an achiral molecule. It possesses a plane of symmetry that bisects the isopropenyl group and the C3-H bond. Because it lacks chirality, it will not exhibit a circular dichroism spectrum. Therefore, chiroptical methods are not applicable for the stereochemical analysis of this specific compound unless it is derivatized with a chiral auxiliary or studied in a chiral environment.

Chromatographic Separation and Detection

Chromatography is essential for separating this compound from reaction mixtures or natural extracts and for quantifying its purity. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography (GC) : GC separates compounds based on their volatility and interaction with a stationary phase within a column. nih.govyoutube.com Due to its two polar carboxylic acid groups, this compound has a low volatility and is not well-suited for direct GC analysis. It would likely show poor peak shape and require high temperatures that could cause degradation. To overcome this, derivatization is necessary. Esterification of the carboxylic acid groups (e.g., to form methyl or ethyl esters) would increase the compound's volatility and thermal stability, allowing for successful separation and analysis by GC, often coupled with a mass spectrometer (GC-MS) for detection and identification. agriculturejournals.cznih.gov

Liquid Chromatography (LC) : Liquid chromatography is the preferred method for the analysis of polar, non-volatile compounds like this compound. nih.gov High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (such as a C18 column) would be a highly effective technique. sielc.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of acid (e.g., formic or phosphoric acid) added to suppress the ionization of the carboxyl groups, ensuring good peak shape and reproducible retention times. sielc.com Detection can be achieved using a UV detector (as the carboxylic acid and alkene groups have some UV absorbance) or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

The analysis of organic acids like this compound in complex samples, such as biological fluids or environmental extracts, often requires a combination of chromatographic separation and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis of non-volatile compounds like dicarboxylic acids, derivatization is a critical step to increase volatility and thermal stability. While specific protocols for this compound are not extensively documented, general methods for acidic metabolites can be applied. These often involve esterification to convert the carboxylic acid groups into their more volatile ester forms. Following derivatization, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, enabling identification based on the fragmentation pattern. Indirect analytical methods, often employed for related compounds like 3-MCPD esters, involve hydrolysis and derivatization before GC-MS analysis researchgate.netagilent.com.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers a powerful alternative for the analysis of this compound, often without the need for derivatization. In this technique, the sample is first separated by high-performance liquid chromatography (HPLC) based on its polarity and affinity for the column's stationary phase. The eluent from the HPLC is then introduced into a tandem mass spectrometer. The first mass spectrometer (MS1) selects the precursor ion of the target analyte, in this case, the molecular ion of this compound. This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification. Direct analysis by LC-MS/MS is gaining attention as an attractive alternative to methods requiring derivatization shimadzu.com.

The table below summarizes the key aspects of these hyphenated techniques for the analysis of organic acids.

| Technique | Sample Preparation | Principle | Advantages |

| GC-MS | Derivatization (e.g., esterification) is typically required to increase volatility. | Separation based on boiling point and polarity in a gas phase, followed by mass-based detection and fragmentation analysis. | High chromatographic resolution, extensive spectral libraries for identification. |

| LC-MS/MS | Often requires minimal sample preparation, direct injection is possible. | Separation based on polarity in a liquid phase, followed by selective precursor and product ion monitoring for high specificity and sensitivity. | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. |

Quantitative Analysis and Trace Detection Methods

The accurate quantification and detection of this compound at low concentrations are crucial in various scientific disciplines, from environmental monitoring to metabolomics.

Quantitative Analysis: Quantitative analysis typically relies on the use of calibration curves generated from standards of known concentrations. For both GC-MS and LC-MS/MS, an internal standard—a compound with similar chemical properties to the analyte but a different mass—is often added to the sample to correct for variations in sample preparation and instrument response. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. For instance, in a study on a different acidic metabolite, a calibration graph was linear over a concentration range from 10 to 500 ng/mL nih.gov.

Trace Detection: Achieving low limits of detection (LOD) and quantification (LOQ) is essential for trace analysis. Method optimization, including sample enrichment steps like solid-phase extraction (SPE), can significantly enhance sensitivity. For LC-MS/MS, the optimization of ionization source parameters and collision energies is critical for maximizing signal intensity. Sensitive methods have been developed for other organic acids, achieving LODs in the range of 0.67-1.08 ng/mL nih.gov. In some applications, limits of quantification can be as low as 0.02 to 0.08 mg kg⁻¹ nih.govresearchgate.net.

The following table presents hypothetical performance metrics for the trace detection of this compound based on typical values for similar analytes.

| Parameter | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | 0.5 - 5 ng/mL | 0.01 - 1 ng/mL |

| Limit of Quantification (LOQ) | 1 - 15 ng/mL | 0.05 - 3 ng/mL |

| Linear Range | 1 - 1000 ng/mL | 0.05 - 500 ng/mL |

| Precision (RSD%) | < 15% | < 10% |

It is important to note that these values are illustrative and the actual performance would depend on the specific matrix, instrumentation, and method validation.

Biochemical and Environmental Roles of 3 Isopropenylpentanedioic Acid

Natural Occurrence and Biosynthetic Origin

Identification in Biological Systems and Metabolomes

3-Isopropenylpentanedioic acid has been identified within the human metabolome, where it is classified as a methyl-branched fatty acid hmdb.ca. Its presence has been detected in human biofluids, specifically in urine nih.govurinemetabolome.canih.gov. Within the cellular environment, it has been associated with the cytoplasm and membranes hmdb.ca.

Below is a summary of the biological systems where this compound has been identified:

| Biological System | Location |

| Human Metabolome | Urine, Cytoplasm, Membrane |

Precursors and Early Steps in Natural Biosynthesis

The specific biosynthetic pathway and the precursors for this compound have not been extensively documented in scientific literature. However, based on its structure as a branched-chain dicarboxylic acid, its biosynthesis may share similarities with the pathways of other branched-chain fatty acids. These pathways often involve intermediates from amino acid catabolism or the utilization of primers other than acetyl-CoA in fatty acid synthesis.

General proposed precursors for other branched-chain fatty acids include:

Isobutyryl-CoA: Derived from the catabolism of valine.

2-Methylbutyryl-CoA: Derived from the catabolism of isoleucine.

Isovaleryl-CoA: Derived from the catabolism of leucine.

It is hypothesized that a similar branched-chain precursor could be involved in the initial steps of this compound biosynthesis, followed by chain elongation and subsequent modifications to introduce the isopropenyl group and the dicarboxylic acid functionality. However, this remains a topic for further research.

Role as a Metabolite in Specific Organisms

Due to limited specific research on this compound, the definitive role of this compound as a metabolite in specific organisms is currently not well understood. Its presence in human urine suggests it is an endogenous metabolite that is excreted as part of normal metabolic processes. As a dicarboxylic acid, it may be involved in energy metabolism, particularly under conditions of high fatty acid oxidation.

Participation in Metabolic Pathways

Integration into Lipid Metabolism and Fatty Acid Pathways

As a methyl-branched fatty acid, this compound is presumed to be integrated into lipid and fatty acid metabolic pathways hmdb.ca. Dicarboxylic acids are often products of ω-oxidation of fatty acids, a process that can be upregulated when β-oxidation is overwhelmed or impaired. This suggests that this compound could be a product of the metabolism of a longer-chain branched fatty acid.

The general pathway of ω-oxidation followed by β-oxidation of dicarboxylic acids is a known route for fatty acid metabolism. However, the specific enzymes and intermediates involved in the metabolism of this compound within these pathways have not been elucidated.

Enzymatic Conversions and Intermediates in Biological Systems

The specific enzymatic conversions and metabolic intermediates related to this compound have not been characterized in the available scientific literature. Research on the metabolism of dicarboxylic acids indicates that they are typically shortened via peroxisomal β-oxidation. This process would theoretically involve a series of enzymatic reactions including acyl-CoA synthetase, acyl-CoA oxidase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase activities. However, the specific enzymes that recognize this compound as a substrate and the resulting intermediates are yet to be identified.

Interplay with Secondary Metabolite Biosynthesis

This compound is a dicarboxylic acid that has been identified as a product of the atmospheric oxidation of limonene (B3431351). acs.org While not a primary product of an organism's internal metabolic pathways, its formation in the environment is a direct consequence of the biosynthesis of terpenes, a major class of plant secondary metabolites. mdpi.comresearchgate.net Plants synthesize terpenes, such as limonene, through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. researchgate.netnih.gov These volatile organic compounds are released into the atmosphere where they undergo chemical transformations.

The interplay of this compound with secondary metabolite biosynthesis is therefore indirect; it is an atmospheric secondary product derived from a primary biological secondary metabolite. Its presence in the environment is intrinsically linked to the biological processes that produce its terpene precursors. The atmospheric oxidation of terpenes leads to a variety of secondary products, including alcohols, ketones, aldehydes, and other carboxylic acids. researchgate.net These compounds, including this compound, contribute to the formation of secondary organic aerosol (SOA), which can have significant impacts on atmospheric chemistry and climate. nih.gov

The formation of such compounds represents an extension of the biochemical cascade of secondary metabolism into the environment, where photochemical and oxidative processes continue to diversify the chemical landscape initiated by biological synthesis.

Environmental Fate and Transport

The environmental journey of this compound is primarily governed by atmospheric processes following its formation from the oxidation of volatile biogenic precursors.

As a product of monoterpene oxidation, this compound is a component of secondary organic aerosol (SOA). acs.orgnih.gov SOAs are fine particulate matter formed in the atmosphere through the conversion of gas-phase organic compounds. The transport of this compound is therefore synonymous with the transport of these aerosol particles.

These particles can be transported over long distances, influencing air quality and climate far from the original source of the precursor terpenes. The ultimate deposition of this compound from the atmosphere occurs through two primary mechanisms:

Wet Deposition: This occurs when atmospheric aerosols are scavenged by precipitation (rain, snow, fog). Due to its solubility in water, this compound can be efficiently removed from the atmosphere through this process. nih.gov

Dry Deposition: This involves the gravitational settling of aerosol particles or their impaction on surfaces. The rate of dry deposition depends on particle size, meteorological conditions, and the nature of the deposition surface.

The acidity of aerosol particles, which can be influenced by compounds like this compound, also affects their atmospheric lifetime and deposition patterns by influencing particle growth and hygroscopicity. copernicus.org

Once deposited into terrestrial or aquatic ecosystems, this compound is subject to further degradation.

Chemical Degradation: In the atmosphere, dicarboxylic acids can react with oxidants, although these reactions are not considered major removal pathways. nih.govresearchgate.net The primary atmospheric chemical degradation of its precursors involves reactions with ozone (O₃), hydroxyl radicals (·OH), and nitrate radicals (NO₃). acs.org In aqueous environments on Earth's surface, photo-induced degradation in the presence of oxidants may occur.

Biodegradation: There is limited direct research on the biodegradation of this compound specifically. However, the degradation of other dicarboxylic acids and related structures has been studied, suggesting potential pathways. Microorganisms are known to metabolize dicarboxylic acids as carbon sources. The process often involves β-oxidation, similar to the degradation of fatty acids. nih.govmdpi.com Bacterial and fungal species have been identified that can degrade a variety of complex organic acids.

Table 1: Examples of Microorganisms Degrading Structurally Related Carboxylic Acids

| Microorganism | Compound Degraded | Degradation Pathway/Enzymes |

|---|---|---|

| Pseudomonas sp. | 3-Chloropropionic acid | Dehalogenase activity |

| Cupriavidus oxalaticus | Phthalic acid esters (PAEs) | Hydrolysis via monoester hydrolases followed by mineralization |

| Various bacteria | n-alkanes | ω-oxidation to form dicarboxylic acids, followed by β-oxidation |

This table provides examples of microbial degradation of compounds structurally analogous to this compound, suggesting potential, though not confirmed, biodegradation capabilities for this compound in the environment.

The formation of this compound is itself an environmental transformation of a parent terpene. This process is part of a complex cascade of atmospheric oxidation reactions. For example, the oxidation of α-pinene, a common monoterpene, leads to the formation of numerous products, including pinic acid, norpinic acid, and terpenylic acid. acs.orgnih.govresearchgate.net Similarly, this compound (also known as limonic acid) is a recognized product of limonene oxidation. acs.org

These transformations are initiated by highly reactive chemical species in the atmosphere.

Table 2: Key Atmospheric Oxidants and Their Role in Terpene Transformation

| Oxidant | Reaction Type | Resulting Products |

|---|---|---|

| Hydroxyl Radical (·OH) | Hydrogen abstraction or addition to double bonds | Forms a wide range of oxygenated products including alcohols, ketones, and carboxylic acids. acs.org |

| Ozone (O₃) | Ozonolysis (cleavage of C=C double bonds) | Initially forms carbonyls (aldehydes, ketones) and Criegee intermediates, which can further react to form carboxylic acids. acs.org |

| Nitrate Radical (NO₃) | Addition to double bonds, primarily at night | Leads to the formation of organic nitrates and other oxygenated products. |

Once formed, this compound can undergo further reactions in the environment. For instance, further oxidation in atmospheric aerosols can lead to the formation of more highly oxygenated compounds or fragmentation into smaller molecules. researchgate.net The presence of the isopropenyl group and two carboxylic acid functional groups makes the molecule susceptible to a variety of further chemical and biological transformations. mdpi.com

Compound Index

Theoretical and Computational Chemistry of 3 Isopropenylpentanedioic Acid

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of 3-Isopropenylpentanedioic acid. These investigations typically utilize methods like Density Functional Theory (DFT) and ab initio calculations to determine the molecule's most stable geometric arrangements.

The conformational analysis of this compound is complex due to the rotational freedom around its single bonds. The central pentanedioic acid chain, substituted with a bulky isopropenyl group at the third carbon, gives rise to numerous possible conformers. The relative stability of these conformers is dictated by a delicate balance of steric hindrance, torsional strain, and potential intramolecular hydrogen bonding between the two carboxylic acid groups. libretexts.orgchemistrysteps.com

Key rotational bonds that define the molecule's conformation include the C2-C3, C3-C4, and C3-C(isopropenyl) bonds. Rotation around these bonds can lead to different spatial orientations of the carboxyl and isopropenyl groups. Computational methods are used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of the resulting structures. The minima on this surface correspond to stable conformers. libretexts.org

For instance, the interactions between the bulky isopropenyl group and the carboxymethyl groups (-CH2COOH) are of particular interest. Staggered conformations, where these groups are further apart, are generally more stable than eclipsed conformations, where they are in closer proximity, due to lower steric repulsion. chemistrysteps.comyoutube.com Gauche interactions, where bulky groups are adjacent but not fully eclipsed, represent an intermediate energy state. libretexts.org The presence of two carboxylic acid functional groups also allows for the possibility of intramolecular hydrogen bonding, which can significantly stabilize certain conformations by forming a cyclic-like structure.

| Interaction Type | Description | Expected Influence on Stability |

| Torsional Strain | Repulsive forces between bonding electrons of neighboring atoms. | Destabilizes eclipsed conformations. |

| Steric Hindrance | Repulsion between the electron clouds of bulky groups in close proximity. | Destabilizes conformations where the isopropenyl and carboxyl groups are close. |

| Gauche Interaction | Steric interaction between adjacent bulky groups (60° dihedral angle). | Less stable than the anti-conformation but more stable than eclipsed. |

| Intramolecular H-Bonding | A hydrogen bond between the two carboxylic acid groups. | Can significantly stabilize specific conformers. |

This table outlines the key intramolecular forces that quantum chemical investigations would analyze to determine the conformational preferences of this compound.

Computational Studies of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. rsc.orgnih.gov These theoretical predictions are invaluable for confirming molecular structures and assigning experimental spectral data. nih.gov

By calculating the vibrational frequencies of this compound, researchers can generate a theoretical IR spectrum. Specific vibrational modes corresponding to functional groups can be identified, such as the O-H stretching of the carboxylic acids, the C=O stretching of the carbonyls, and the C=C stretching of the isopropenyl group. Comparing these calculated frequencies with experimental IR data helps to confirm the molecule's identity and provides insight into its bonding environment. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide theoretical chemical shifts for each unique proton and carbon atom in the molecule. Such predictions are crucial for assigning peaks in experimental NMR spectra, which can be complex for a molecule with multiple functional groups like this compound. acs.orgresearchgate.net For example, theoretical calculations can help distinguish the signals from the two methylene (B1212753) groups in the pentanedioic acid chain.

| Spectroscopic Technique | Predicted Property | Information Gained |

| FT-IR Spectroscopy | Vibrational Frequencies | Identification of functional groups (O-H, C=O, C=C) and their bonding environment. nih.gov |

| ¹H NMR Spectroscopy | Proton Chemical Shifts | Information on the electronic environment of each hydrogen atom. |

| ¹³C NMR Spectroscopy | Carbon Chemical Shifts | Information on the carbon skeleton and the electronic environment of each carbon atom. researchgate.net |

| UV-Visible Spectroscopy | Electronic Transitions | Information on conjugated systems and chromophores within the molecule. |

This table summarizes the types of spectroscopic data that can be computationally predicted for this compound and the insights they provide.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to investigate the chemical reactivity of this compound by mapping out potential reaction pathways. This involves calculating the potential energy surface for a given reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For this compound, potential reactions of interest could include esterification of the carboxylic acid groups, addition reactions at the isopropenyl double bond, or thermal decomposition pathways. Using quantum chemical methods, the geometries of transition state structures can be optimized, and the corresponding activation energies (the energy barrier for the reaction) can be calculated. researchgate.net

This analysis provides quantitative data on reaction kinetics and helps to determine the most favorable reaction pathways. For example, by comparing the activation energies for different competing reactions, chemists can predict which product is most likely to form under specific conditions. Such studies are vital for understanding the molecule's stability and for designing synthetic routes involving this compound.

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its interactions with its environment, such as solvents or other molecules. mdpi.commdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, using a force field to describe the interatomic and intermolecular forces. nih.gov

An MD simulation of this compound in an aqueous solution, for example, could reveal how the molecule is solvated. It would show the formation and dynamics of hydrogen bonds between the molecule's carboxylic acid groups and surrounding water molecules. researchgate.net This is crucial for understanding its solubility and behavior in biological or environmental systems.

Furthermore, these simulations can be used to study the aggregation behavior of the molecule. By simulating a system with multiple this compound molecules, researchers can observe how they interact with each other, whether they form dimers or larger clusters, and how these interactions are mediated by intermolecular forces like hydrogen bonding and van der Waals forces. nih.govnih.gov

Development of Predictive Models for Chemical Behavior

The data generated from quantum chemical calculations and molecular dynamics simulations can be used to develop predictive models for the chemical and physical behavior of this compound. These models, often known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models, correlate computed molecular descriptors with experimental properties. nih.gov

Molecular descriptors that can be calculated include electronic properties (like HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential), steric properties, and topological indices. mdpi.comjchemlett.com These descriptors quantify different aspects of the molecule's structure and electronic distribution.

By establishing a statistical relationship between these descriptors and a known property (e.g., solubility, reactivity, or biological activity) for a set of related molecules, a predictive model can be built. This model could then be used to estimate the properties of this compound or other similar, uncharacterized compounds, guiding experimental work and accelerating the discovery process. nih.gov For instance, a model could predict the acidity (pKa) of the carboxylic acid groups based on the calculated charge distribution.

Exploration of 3 Isopropenylpentanedioic Acid in Advanced Research Applications

As a Synthon for Complex Organic Molecules

While direct, documented applications of 3-isopropenylpentanedioic acid as a starting synthon in the total synthesis of complex natural products are not extensively reported in readily available literature, its structure is emblematic of terpene-derived building blocks that hold significant potential in biomimetic synthesis strategies. wikipedia.orgresearchgate.netnih.gov Biomimetic synthesis seeks to replicate nature's synthetic pathways, often involving polyene cyclizations and rearrangements to construct intricate molecular architectures. wikipedia.org Terpenes and their derivatives are frequently employed as starting materials in these endeavors due to their inherent chirality and functional group arrangements. nih.govnottingham.ac.uk

The isopropenyl group and the dicarboxylic acid functionality of this compound offer multiple reactive sites for strategic chemical modifications. The double bond can undergo a variety of addition reactions, while the carboxylic acid groups can be converted to esters, amides, or other functional groups, paving the way for chain elongation and cyclization reactions. nih.gov In the context of biomimetic synthesis, a molecule like this compound could, in principle, be elaborated into more complex structures that mimic the carbon skeletons of various sesquiterpenoids or diterpenoids. nih.gov The development of synthetic methodologies that utilize such bio-inspired synthons is a continuing area of interest in organic chemistry, aiming to devise more efficient and elegant routes to natural products. nih.gov

Potential in Bio-based Materials Science and Polymer Chemistry